

Application Notes and Protocols for OASL Protein Interactions via Pull-Down Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oligoadenylylate*

Cat. No.: *B1213165*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2'-5'-**oligoadenylylate** synthetase-like (OASL) protein is a crucial player in the innate immune response. Unlike other members of the OAS family, human OASL lacks enzymatic activity but exerts its antiviral effects through protein-protein interactions.^[1] This makes the study of its interaction network essential for understanding its function and for the development of novel therapeutics targeting viral infections and immune-related disorders. The pull-down assay is a powerful in vitro technique to identify and validate protein-protein interactions, making it an ideal method for investigating the OASL interactome.^[2]

These application notes provide a comprehensive overview and detailed protocols for utilizing pull-down assays to study OASL protein interactions. The protocols are designed to be adaptable for both GST-tagged and His-tagged OASL as the "bait" protein to capture its interacting "prey" proteins from cell lysates or with purified proteins.

Applications of OASL Pull-Down Assays

- Identification of Novel Interacting Proteins: By using tagged OASL as bait to pull down proteins from a complex cell lysate, novel interaction partners can be identified through subsequent analysis by mass spectrometry.

- Validation of Predicted Interactions: Pull-down assays are a reliable method to confirm putative interactions suggested by other techniques like yeast two-hybrid screens or co-immunoprecipitation.[3]
- Mapping Interaction Domains: By using truncated or mutated versions of OASL as bait, the specific domains responsible for mediating interactions with its partners can be pinpointed.
- Investigating the Influence of Post-Translational Modifications: The effect of phosphorylation, ubiquitination, or other modifications on OASL's ability to interact with other proteins can be assessed.
- Screening for Drugs that Disrupt or Enhance Interactions: This technique can be adapted for high-throughput screening of small molecules that modulate the interaction of OASL with its binding partners, which is valuable for drug discovery.

Key OASL Interaction Partners

Pull-down assays and co-immunoprecipitation have been instrumental in identifying key interaction partners of OASL, which have shed light on its function in innate immunity. Two of the most significant interactors are:

- RIG-I (Retinoic acid-inducible gene I): OASL is known to interact with the N-terminal caspase activation and recruitment domains (CARDs) of RIG-I. This interaction is crucial for enhancing RIG-I signaling, leading to an amplified antiviral response.[1] The ubiquitin-like (UBL) domain of OASL is thought to mimic polyubiquitin chains to facilitate this interaction.[1]
- cGAS (cyclic GMP-AMP synthase): OASL can directly bind to the DNA sensor cGAS. This interaction has a regulatory role, as it inhibits the synthesis of cyclic GMP-AMP (cGAMP) by cGAS, thereby dampening the downstream STING-mediated inflammatory response.[3][4] This suggests a negative feedback mechanism to control the innate immune response to DNA viruses.[3]

Data Presentation

The following tables summarize quantitative data related to OASL interactions. While a comprehensive public repository of quantitative mass spectrometry data from a single OASL

pull-down experiment is not readily available, the following represents compiled data from relevant studies.

Table 1: Quantitative Analysis of OASL Interaction Partners by Mass Spectrometry

This table presents a representative format for displaying quantitative proteomics data from a pull-down mass spectrometry experiment. The data for the interaction of KSHV ORF20 with OASL was identified through a quantitative affinity purification coupled to mass spectrometry (q-AP-MS) approach.[5]

Prey Protein	Gene Symbol	Accession Number	Peptide Count	Sequence Coverage (%)	Fold Enrichment (Bait vs. Control)	p-value
2'-5'-oligoadenylate synthetase-like protein	OASL	Q15646	15	35	8.5	< 0.001
Ribosomal Protein S3	RPS3	P23396	22	58	4.2	< 0.01
Ribosomal Protein L4	RPL4	P36578	18	45	3.9	< 0.01

Data is illustrative and based on graphical representations in the cited literature.

Table 2: Binding Affinity of OASL for dsRNA

This table presents the dissociation constants (Kd) for the interaction of various OASL orthologs with double-stranded RNA (dsRNA), as determined by bio-layer interferometry. This interaction is relevant as it can influence OASL's interaction with other proteins like RIG-I.[6]

OASL Ortholog	Source Organism	Dissociation Constant (Kd) in μ M
dOASL	Duck	0.87 \pm 0.09
oOASL	Ostrich	1.12 \pm 0.13
mOasl2	Mouse	1.34 \pm 0.15
hOASL	Human	1.56 \pm 0.18

Experimental Protocols

The following are detailed protocols for performing GST-tagged and His-tagged pull-down assays with OASL as the bait protein.

Protocol 1: GST-OASL Pull-Down Assay

This protocol describes the use of Glutathione S-transferase (GST)-tagged OASL to pull down interacting proteins.

Materials:

- GST-OASL fusion protein and GST-only control protein (expressed and purified)
- Glutathione-agarose beads
- Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
- Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)
- Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
- Cell lysate containing potential prey proteins
- Microcentrifuge tubes
- Rotating wheel or rocker

Procedure:

- Preparation of GST-OASL-bound beads:
 - Resuspend the glutathione-agarose beads by inverting the bottle.
 - Transfer 50 µL of the 50% bead slurry to a 1.5 mL microcentrifuge tube.
 - Wash the beads twice with 1 mL of ice-cold Lysis Buffer. Centrifuge at 500 x g for 2 minutes at 4°C and discard the supernatant after each wash.
 - Add 10-50 µg of purified GST-OASL fusion protein (and GST-only control in a separate tube) to the washed beads.
 - Bring the final volume to 500 µL with Lysis Buffer.
 - Incubate on a rotating wheel for 1-2 hours at 4°C to allow the GST-OASL to bind to the beads.
- Binding of Prey Proteins:
 - Centrifuge the beads at 500 x g for 2 minutes at 4°C and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold Lysis Buffer to remove unbound bait protein.
 - Add 0.5-1 mg of pre-cleared cell lysate to the beads.
 - Incubate on a rotating wheel for 2-4 hours or overnight at 4°C.
- Washing:
 - Centrifuge the beads at 500 x g for 2 minutes at 4°C and discard the supernatant.
 - Wash the beads five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
- Elution:

- Add 50 µL of Elution Buffer to the beads.
- Incubate at room temperature for 10 minutes with gentle vortexing.
- Centrifuge at 1,000 x g for 5 minutes at 4°C.
- Carefully collect the supernatant containing the eluted proteins.

- Analysis:
 - Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies for expected interactors.
 - For identification of novel interactors, the entire eluted sample can be subjected to analysis by mass spectrometry.

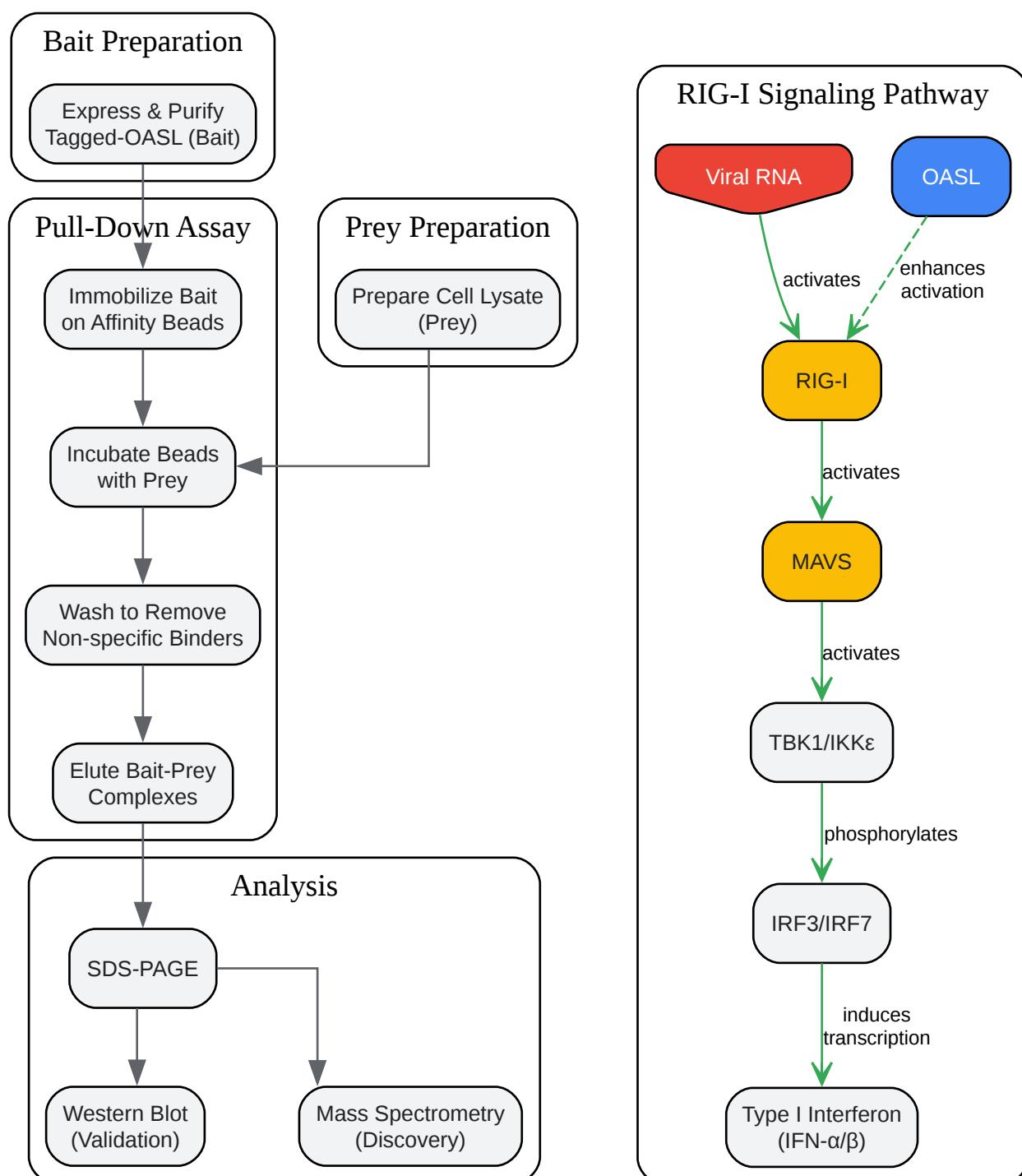
Protocol 2: His-tagged OASL Pull-Down Assay

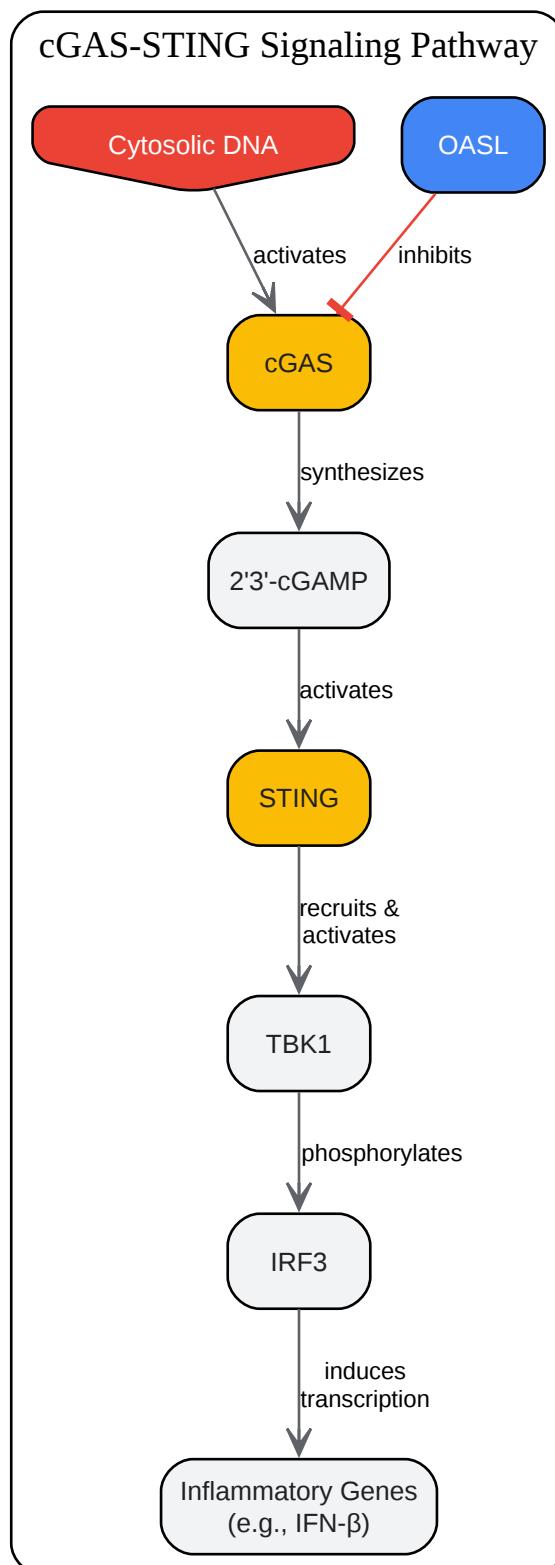
This protocol utilizes a polyhistidine (His)-tagged OASL to capture interacting proteins.

Materials:

- His-tagged OASL fusion protein and His-tagged control protein (expressed and purified)
- Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose or magnetic beads
- Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0, protease inhibitor cocktail)
- Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Cell lysate containing potential prey proteins
- Microcentrifuge tubes
- Rotating wheel or rocker

Procedure:


- Preparation of His-OASL-bound beads:
 - Transfer 50 μ L of the 50% Ni-NTA bead slurry to a 1.5 mL microcentrifuge tube.
 - Wash the beads twice with 1 mL of Lysis Buffer. Centrifuge at 500 x g for 2 minutes at 4°C and discard the supernatant.
 - Add 10-50 μ g of purified His-OASL fusion protein (and a His-tagged control protein in a separate tube) to the washed beads.
 - Adjust the final volume to 500 μ L with Lysis Buffer.
 - Incubate on a rotating wheel for 1-2 hours at 4°C.
- Binding of Prey Proteins:
 - Centrifuge the beads at 500 x g for 2 minutes at 4°C and discard the supernatant.
 - Wash the beads three times with 1 mL of Lysis Buffer.
 - Add 0.5-1 mg of pre-cleared cell lysate to the beads.
 - Incubate on a rotating wheel for 2-4 hours or overnight at 4°C.
- Washing:
 - Centrifuge the beads at 500 x g for 2 minutes at 4°C and discard the supernatant.
 - Wash the beads five times with 1 mL of Wash Buffer. After the final wash, remove all supernatant.
- Elution:
 - Add 50 μ L of Elution Buffer to the beads.
 - Incubate at room temperature for 10 minutes with gentle vortexing.


- Centrifuge at 1,000 x g for 5 minutes at 4°C.
- Carefully collect the supernatant.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and subsequent staining or Western blotting.
 - For unbiased identification of interactors, perform mass spectrometry analysis on the eluate.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a pull-down assay to identify OASL interacting proteins.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural and functional analysis reveals that human OASL binds dsRNA to enhance RIG-I signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oligoadenylate-Synthetase-Family Protein OASL Inhibits Activity of the DNA Sensor cGAS during DNA Virus Infection to Limit Interferon Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms for the Adaptive Switching Between the OAS/RNase L and OASL/RIG-I Pathways in Birds and Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for OASL Protein Interactions via Pull-Down Assay]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1213165#pull-down-assay-for-oasl-protein-interactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com